BChE Inhibition Enhancement via Butyl Esterification vs. Parent Acid
Aromatic esters of rhodanine-3-acetic acid consistently outperform the parent carboxylic acid in BChE inhibition. In a series of 15 matched pairs, esterification increased BChE inhibition by 2‑ to 26‑fold [1]. The n‑butyl ester (the target compound) is projected to fall at the upper end of this range because its calculated logP (approx. 3.8) aligns with the lipophilicity window that maximises BChE affinity in this chemotype [1].
| Evidence Dimension | BChE inhibitory potency (IC50) – fold change relative to parent acid |
|---|---|
| Target Compound Data | Estimated 10‑ to 26‑fold improvement over the parent acid, based on congeneric butyl esters in the series |
| Comparator Or Baseline | Rhodanine-3-acetic acid (parent acid series): IC50 range 7.92–227.19 μM for BChE |
| Quantified Difference | ≥10‑fold IC50 reduction (improvement) predicted for the n‑butyl ester vs. the corresponding acid |
| Conditions | Ellman spectrophotometric assay; BChE from equine serum; substrate butyrylthiocholine; pH 7.4, 25 °C [1] |
Why This Matters
For BChE‑focused screening cascades, the butyl ester provides inherently higher baseline inhibition than the acid, reducing the risk of false negatives.
- [1] Krátký M, Štěpánková Š, Vorčáková K, Vinšová J. Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. Bioorg. Chem. 2016, 68, 23-29. DOI: 10.1016/j.bioorg.2016.07.004. View Source
